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molecular formula C9H17N3O2 B1647288 Carbamic acid, [2-[(cyanomethyl)amino]ethyl]-, 1,1-dimethylethyl ester (9CI)

Carbamic acid, [2-[(cyanomethyl)amino]ethyl]-, 1,1-dimethylethyl ester (9CI)

Cat. No. B1647288
M. Wt: 199.25 g/mol
InChI Key: YVSUODMKFGCZPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06870055B2

Procedure details

Glycolonitrile (70%, 5.10 g, 62.5 mmol), tert-butyl-N-(2-aminoethyl)carbamate (10.0 g, 62.5 mmol), and ethanol (200 mL) were combined under Ar and heated at reflux for 4 h. Removal of the solvent in vacuo gave 111 as a yellow oil.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH2:2]O.[C:5]([O:9][C:10](=[O:15])[NH:11][CH2:12][CH2:13][NH2:14])([CH3:8])([CH3:7])[CH3:6]>C(O)C>[C:5]([O:9][C:10](=[O:15])[NH:11][CH2:12][CH2:13][NH:14][CH2:2][C:1]#[N:4])([CH3:8])([CH3:6])[CH3:7]

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
C(CO)#N
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCN)=O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCNCC#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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